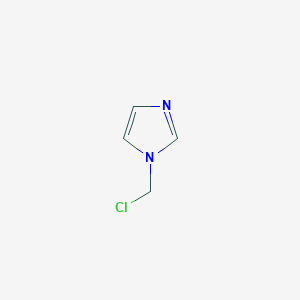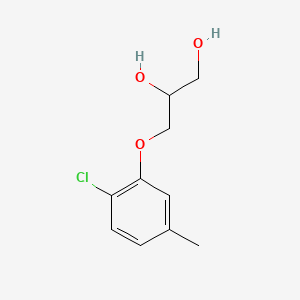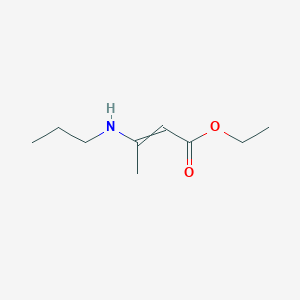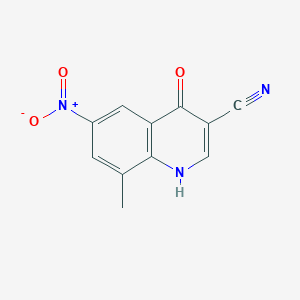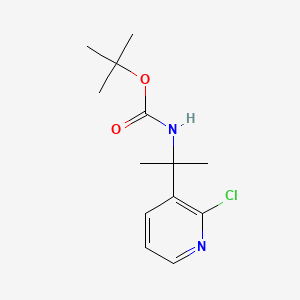
Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.76 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate typically involves the reaction of 2-chloropyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation: Products include N-oxides.
Reduction: Products include amines.
Hydrolysis: Products include amines and carbon dioxide.
Scientific Research Applications
Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate: Similar structure but with a bromine atom instead of a chlorine atom.
Tert-butyl carbamate: Lacks the pyridine ring and has different reactivity and applications.
Uniqueness
Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate is unique due to the presence of both the tert-butyl carbamate group and the 2-chloropyridine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-chloropyridin-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H19ClN2O2/c1-12(2,3)18-11(17)16-13(4,5)9-7-6-8-15-10(9)14/h6-8H,1-5H3,(H,16,17) |
InChI Key |
TXUOGVIVLAWHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=C(N=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


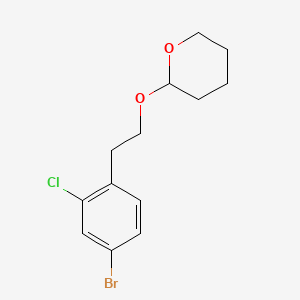
![2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid](/img/structure/B13939496.png)
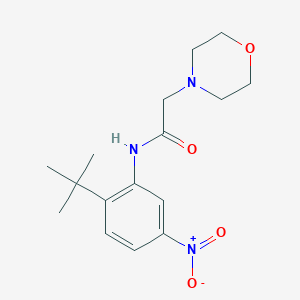
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
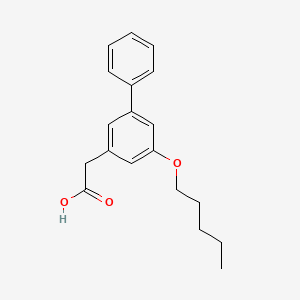
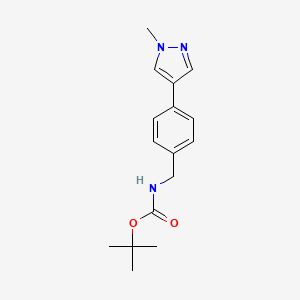
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
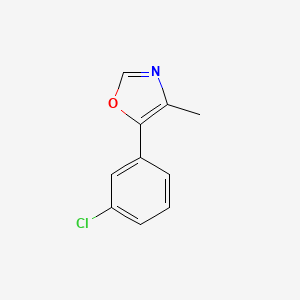

![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
